molecular formula C11H17ClFN B6416161 [(3-Fluorophenyl)methyl](2-methylpropyl)amine hydrochloride CAS No. 1240567-40-1

[(3-Fluorophenyl)methyl](2-methylpropyl)amine hydrochloride

Cat. No. B6416161
CAS RN: 1240567-40-1
M. Wt: 217.71 g/mol
InChI Key: PHIQGERODRATIF-UHFFFAOYSA-N
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Description

“(3-Fluorophenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C11H17ClFN . It has a molecular weight of 217.7107832 . The compound is in liquid form and has a CAS Number of 1019578-68-7 .


Molecular Structure Analysis

The InChI code for “(3-Fluorophenyl)methylamine hydrochloride” is 1S/C11H16FN/c1-9(2)7-13-8-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“(3-Fluorophenyl)methylamine hydrochloride” is a liquid at room temperature . It has a molecular weight of 217.7107832 and a molecular formula of C11H17ClFN .

Scientific Research Applications

Synthesis and Characterization

(3-Fluorophenyl)methylamine hydrochloride and its derivatives have been the focus of various synthesis and characterization studies. For instance, the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride involves a process of aminnation and cyclization in nonproton polar solvent, resulting in a yield of 70.6%. The structure was confirmed by IR and 1H NMR, suggesting its potential antidepressant activities based on mice forced swimming tests, warranting further investigation (Tao Yuan, 2012). Similarly, Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophnyl-amine reaction, followed by methylation with dimethyl sulfate, demonstrate precise control of cation functionality (D. Kim et al., 2011).

Crystal Structure Analysis

The compound's derivatives have also been analyzed for their crystal structure and surface properties, indicating intricate molecular interactions and potential for further exploration in various applications (N. Ullah, H. Stoeckli-Evans, 2021).

Biological Activity and Applications

In the realm of biological activity, the derivatives of this compound have been synthesized and evaluated for their antipsychotic and anticonvulsant activities. The structures of these compounds were established by elemental and spectral analysis, indicating a promising avenue for therapeutic applications (H. Kaur, S. Saxena, Ashok Kumar, 2010). Furthermore, the antibacterial and antioxidant properties of amine oxalates derived from this compound have been studied, revealing that some compounds exhibit high antibacterial activity, although most do not neutralize superoxide radicals (Н. С. Арутюнян et al., 2012).

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c1-9(2)7-13-8-10-4-3-5-11(12)6-10;/h3-6,9,13H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIQGERODRATIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=CC=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Fluorophenyl)methyl](2-methylpropyl)amine hydrochloride

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